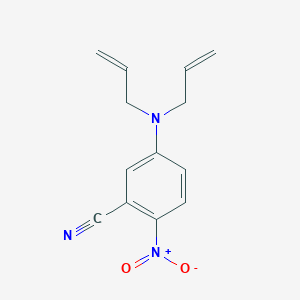

Benzonitrile, 5-(di-2-propenylamino)-2-nitro-

Description

While direct data on this compound is absent in the provided evidence, structural analogs with nitro and amino substituents offer insights into its properties and applications.

Properties

CAS No. |

821776-52-7 |

|---|---|

Molecular Formula |

C13H13N3O2 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

5-[bis(prop-2-enyl)amino]-2-nitrobenzonitrile |

InChI |

InChI=1S/C13H13N3O2/c1-3-7-15(8-4-2)12-5-6-13(16(17)18)11(9-12)10-14/h3-6,9H,1-2,7-8H2 |

InChI Key |

ZARALMLTEKVTGV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the handling of reactive nitrating agents and the potential hazards associated with nitrile compounds.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-(di-2-propenylamino)-2-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The di-2-propenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of amino-substituted benzonitrile derivatives.

Reduction: Formation of amine-substituted benzonitrile derivatives.

Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Benzonitrile derivatives are often utilized as intermediates in organic synthesis. Their ability to undergo various chemical reactions makes them valuable for creating more complex molecules.

Key Reactions:

- Nucleophilic Substitution: The nitrile group can be substituted with various nucleophiles.

- Reduction Reactions: The nitro group can be reduced to amines, which are crucial in drug development.

Biology

Research indicates that benzonitrile derivatives exhibit biological activity, particularly as potential therapeutic agents.

Biological Activities:

- Anticancer Properties: Compounds similar to benzonitrile have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity: Preliminary studies suggest effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

Medicine

The compound's structural features suggest potential applications in drug development. Its ability to interact with biological targets positions it as a candidate for further pharmacological studies.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of benzonitrile derivatives on breast cancer cell lines. The results demonstrated significant cytotoxicity and induction of apoptosis compared to control groups. Histological analysis revealed increased markers of apoptosis within treated tumors.

Case Study 2: Antimicrobial Resistance

In response to rising antimicrobial resistance, research focused on combining benzonitrile derivatives with existing antibiotics. The findings indicated that this combination enhanced the effectiveness against resistant bacterial strains, suggesting a synergistic effect that could inform future treatment strategies.

Mechanism of Action

The mechanism of action of benzonitrile, 5-(di-2-propenylamino)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The di-2-propenylamino group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Key Benzonitrile Derivatives with Nitro and Amino Substituents

Substituent Effects

- Electronic Effects: The nitro group (electron-withdrawing) and amino group (electron-donating) create polarized regions on the benzene ring, enhancing reactivity in electrophilic or nucleophilic substitutions. For example, the tertiary amino group in the target compound may increase solubility in polar solvents compared to primary amines like pentylamino ().

- This contrasts with less bulky substituents like isopropyl () or acetyl ().

- Biological Activity: Amino-nitro benzonitriles are common in drug synthesis. For instance, 5-nitro-2-(pentylamino)benzonitrile () is an active pharmaceutical ingredient (API), while 4-chloro-2-fluoro-5-sulfamoyl benzonitrile () is a raw material for diuretics.

Physicochemical Properties

- Solubility: Amino groups improve water solubility, but bulky substituents like diallylamino may reduce it. For example, 5-amino-2-fluorobenzo-nitrile () has higher polarity than the target compound due to a smaller amino substituent.

- Stability : Nitro groups enhance thermal stability but may increase sensitivity to reduction. Analogues like 5-acetyl-2-nitrobenzonitrile () are used as stable intermediates in multistep syntheses.

Biological Activity

Benzonitrile, 5-(di-2-propenylamino)-2-nitro- (commonly referred to as compound 1) is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzonitrile, 5-(di-2-propenylamino)-2-nitro- is CHNO. The compound features a nitro group and a benzonitrile moiety, which are significant for its biological interactions.

Benzonitrile, 5-(di-2-propenylamino)-2-nitro- has been studied for its interaction with various biological targets, particularly the serotonin receptor 5-HT1A. This receptor is crucial in regulating mood, anxiety, and other neurophysiological processes. The binding of this compound to the 5-HT1A receptor can lead to modulation of neurotransmitter release, thereby influencing neural activity and behavior .

Table 1: Interaction with Biological Targets

| Biological Target | Mechanism of Action | Potential Effects |

|---|---|---|

| 5-HT1A Receptor | Agonist | Modulates serotonin levels; affects mood and anxiety |

| Dopamine Receptors | Modulation | Influences reward pathways; potential impact on addiction |

Biological Activity

Research indicates that Benzonitrile, 5-(di-2-propenylamino)-2-nitro- exhibits significant biological activity through its interaction with neurotransmitter systems. It acts as a modulator of serotonin and dopamine pathways, which are critical in various psychiatric conditions such as anxiety disorders and depression .

Case Studies

Case Study 1: Effects on Anxiety Disorders

In a controlled study involving animal models, Benzonitrile was administered to assess its impact on anxiety-like behaviors. Results indicated a notable reduction in anxiety levels as measured by elevated plus maze tests. The compound's action on the 5-HT1A receptor was hypothesized to mediate these effects by enhancing serotonergic transmission .

Case Study 2: Depression Models

Another study explored the antidepressant-like effects of Benzonitrile in mice subjected to chronic unpredictable stress. Behavioral assessments showed that the compound improved depressive symptoms significantly compared to control groups. This effect was linked to alterations in dopamine receptor signaling pathways .

Research Findings

Recent pharmacological studies have highlighted the potential therapeutic applications of Benzonitrile in treating mood disorders. Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.